molecular formula C5H11NO2 B2718732 N-(oxan-4-yl)hydroxylamine CAS No. 1300730-16-8

N-(oxan-4-yl)hydroxylamine

Cat. No.: B2718732
CAS No.: 1300730-16-8
M. Wt: 117.148
InChI Key: PPMSJQNDXPPCQM-UHFFFAOYSA-N
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Description

N-(oxan-4-yl)hydroxylamine is a hydroxylamine derivative characterized by a hydroxylamine (–NHOH) group substituted with an oxane (tetrahydropyran) ring at the nitrogen atom. This compound is part of a broader class of hydroxylamine derivatives, which are pivotal in organic synthesis, pharmaceutical applications, and analytical chemistry due to their reactive –NHOH group.

For instance, N-(oxan-4-yl)piperidin-4-amine dihydrochloride (a structurally related compound) has been identified as a component of the drug candidate navacaprant, highlighting the pharmacological relevance of oxane-substituted amines . However, the hydroxylamine variant’s specific applications remain underexplored, necessitating comparisons with well-studied analogs.

Properties

IUPAC Name

N-(oxan-4-yl)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c7-6-5-1-3-8-4-2-5/h5-7H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPMSJQNDXPPCQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(oxan-4-yl)hydroxylamine typically involves the reaction of tetrahydro-2H-pyran with hydroxylamine. One common method includes the use of tetrahydropyran-2-yl chloride, which reacts with hydroxylamine under basic conditions to form the desired product . The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is often produced in batch reactors, followed by purification steps such as crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

N-(oxan-4-yl)hydroxylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oximes, nitroso compounds, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Hydroxylamine derivatives are classified based on substituents attached to the nitrogen or oxygen atoms. Key analogs include:

Compound Name Substituent Position Key Functional Groups Applications/Reactivity References
N-(oxan-4-yl)hydroxylamine N-substituted –NHOH, oxane ring Synthetic intermediates, drug development (inferred)
N-(2-methoxyphenyl)hydroxylamine N-substituted –NHOH, methoxyphenyl Carcinogen metabolite, enzymatic reactivity
O-substituted hydroxylamines O-substituted –ONH2 Oxime formation (aldehyde analysis)
N-Ethyl-hydroxylamine hydrochloride N-substituted –NHOH, ethyl group Reducing agent, synthesis of nitrones
N,N-Dimethyl-O-(1-methyl-butyl)-hydroxylamine N,O-substituted –NHOH, alkyl chains Undefined (analytical artifact)

Key Observations :

  • N-substituted hydroxylamines (e.g., N-(2-methoxyphenyl)hydroxylamine) are prone to enzymatic metabolism, generating reactive intermediates like o-aminophenol and nitroso compounds .
  • O-substituted hydroxylamines primarily form oximes with aldehydes/ketones, useful in analytical derivatization without requiring reduction steps .

Reactivity and Metabolic Pathways

  • N-(2-methoxyphenyl)hydroxylamine: Metabolized by hepatic microsomes (CYP enzymes) to o-anisidine and o-aminophenol, with species-specific variations (e.g., rabbits vs. rats) . Forms DNA-damaging nitroso intermediates, linking it to carcinogenicity .
  • This compound: No direct metabolic data available. However, its oxane ring may impede enzymatic access, unlike planar aromatic substituents in N-(2-methoxyphenyl)hydroxylamine.
  • O-substituted hydroxylamines :
    • React with aldehydes under mild conditions to form stable oximes, enabling sensitive detection in analytical chemistry .

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